molecular formula C16H27N5O2S B5272519 N1,N1-DIMETHYL-N3-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE

N1,N1-DIMETHYL-N3-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE

Cat. No.: B5272519
M. Wt: 353.5 g/mol
InChI Key: IVSIYNYMZXSZBC-UHFFFAOYSA-N
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Description

N1,N1-DIMETHYL-N3-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a thiadiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-DIMETHYL-N3-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine and thiadiazole rings. The piperidine ring can be synthesized through a series of reactions involving amines and aldehydes, while the thiadiazole ring is often prepared using thiosemicarbazide and carboxylic acids. The final step involves the coupling of these two rings under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N1,N1-DIMETHYL-N3-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N1,N1-DIMETHYL-N3-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N1-DIMETHYL-N3-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1-DIMETHYL-N3-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE is unique due to its combination of a piperidine ring and a thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-N,1-N-dimethyl-3-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)piperidine-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O2S/c1-5-11(6-2)14-18-19-15(24-14)17-13(22)12-8-7-9-21(10-12)16(23)20(3)4/h11-12H,5-10H2,1-4H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSIYNYMZXSZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2CCCN(C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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